N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a nitrophenyl group and a carboxamide moiety in this compound adds to its chemical versatility and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety profiles. The use of micro-packed bed reactors with stabilized catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Catalysts: Palladium, DMAP
Solvents: Dimethylformamide (DMF), ethanol
Reaction Conditions: Room temperature to moderate heating, atmospheric pressure.
Major Products Formed
Reduction: 4-aminophenyl-4-oxo-4H-chromene-2-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The chromene core can interact with cellular pathways, potentially affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl acetate
- N-(4-nitrophenyl)acetamide
- 4-nitrophenylsulfonyltryptophan
- N-(4-nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-13-9-15(23-14-4-2-1-3-12(13)14)16(20)17-10-5-7-11(8-6-10)18(21)22/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZHOAXURSYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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